Pipoxolan

Descripción general

Descripción

Pipoxolan es un relajante muscular liso y un fármaco antiespasmódico. Es conocido por su capacidad para inhibir la fosfodiesterasa, mantener los niveles de AMP cíclico y evitar que los iones de calcio entren en la membrana celular del músculo liso . This compound se ha utilizado clínicamente para aliviar los espasmos del músculo liso y ha demostrado un potencial en el tratamiento de diversas afecciones, como la dismenorrea, el cólico renal y las enfermedades cerebrovasculares .

Métodos De Preparación

en 1968 . La síntesis implica la reacción de 5,5-difenil-1,3-dioxolan-4-ona con 2-(piperidin-1-il)etilamina en condiciones específicas para formar el compuesto deseado. Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Pipoxolan experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.

Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Therapeutic Uses

1. Anti-Spasmodic Effects

Pipoxolan is primarily used as an anti-spasmodic medication to relieve smooth muscle spasms across several systems:

- Gastrointestinal Tract : Effective in treating chronic gastritis and dysmenorrhea.

- Urinary System : Utilized for renal colic, bilateral urinary calculi, and hydronephrosis.

- Gynecological Applications : Alleviates postpartum uterine contraction pain and menstrual cramps .

2. Cardiovascular Applications

Recent studies have highlighted the potential of this compound in treating conditions related to vascular smooth muscle cell (VSMC) proliferation and migration:

- Cerebrovascular Diseases : this compound has shown promise in reducing intimal thickening associated with atherosclerosis and other cerebrovascular conditions. It acts by inhibiting VSMC migration, thus potentially preventing restenosis after procedures like balloon angioplasty .

- Ischemic Conditions : Research indicates that this compound may protect against ischemia/reperfusion injuries, suggesting its utility in managing cerebral ischemia .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer properties, particularly in leukemia and oral squamous cell carcinoma:

- Leukemia Treatment : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models inoculated with U937 cells. The compound induced apoptosis through the regulation of Bcl-2 family proteins and activation of caspases .

- Oral Squamous Cell Carcinoma : this compound treatment led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent against oral cancers .

Case Studies and Clinical Findings

A variety of clinical studies have documented the efficacy of this compound across different applications:

Mecanismo De Acción

Pipoxolan ejerce sus efectos inhibiendo la fosfodiesterasa, manteniendo los niveles de AMP cíclico y evitando que los iones de calcio entren en la membrana celular del músculo liso . También influye en varios objetivos y vías moleculares, incluida la vía antioxidante del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2) / hemo oxigenasa-1 y la vía del inhibidor kappa B / factor nuclear del potenciador de la cadena ligera kappa de las células B (NF-κB) . Estos mecanismos contribuyen a sus propiedades antiinflamatorias y relajantes del músculo liso.

Comparación Con Compuestos Similares

Pipoxolan es único en comparación con otros compuestos similares debido a su estructura química y mecanismo de acción específicos. Los compuestos similares incluyen:

Dicyclomina: Otro fármaco antiespasmódico utilizado para tratar los espasmos del músculo liso.

Hioscina: Conocida por sus propiedades antiespasmódicas y antieméticas.

Papaverina: Un relajante muscular liso utilizado para tratar diversas afecciones.

La capacidad de this compound para inhibir la fosfodiesterasa y mantener los niveles de AMP cíclico lo diferencia de estos compuestos, lo que lo convierte en una valiosa adición al campo de los relajantes musculares lisos .

Actividad Biológica

Pipoxolan, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride, is primarily recognized as a smooth muscle relaxant. However, recent studies have elucidated its significant biological activities beyond this traditional use, particularly its anticancer and anti-inflammatory properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Antitumor Activity

This compound has demonstrated notable antitumor activity in various cancer models.

- Induction of Apoptosis : Research indicates that this compound triggers apoptosis in cancer cells through intrinsic pathways. For instance, in oral squamous cell carcinoma (OSCC) and U937 leukemia cells, this compound treatment resulted in:

- Inhibition of PI3K/AKT Pathway : this compound suppresses the phosphorylation of AKT and the expression of PI3K, which are critical for cell survival signaling . This inhibition contributes to the apoptotic effects observed in treated cancer cells.

Case Studies

- Oral Squamous Cell Carcinoma : In vitro studies showed that this compound induced apoptosis in HSC-3 OSCC cells through reactive oxygen species (ROS) mediated pathways .

- Leukemia Model : In vivo experiments demonstrated that this compound significantly reduced tumor growth in BALB/cnu-/nu- mice inoculated with U937 cells, supporting its potential as a therapeutic agent against leukemia .

Anti-inflammatory Effects

Beyond its antitumor properties, this compound exhibits anti-inflammatory activities.

- Cytokine Production Inhibition : this compound has been shown to inhibit the production of key inflammatory cytokines such as nitric oxide and prostaglandin E2 in LPS-stimulated RAW 264.7 macrophages .

- Transcription Factor Modulation : It affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by preventing the nuclear translocation of p65 and p50 subunits, thereby reducing inflammation at the transcriptional level .

Comparative Summary of Biological Activities

| Activity Type | Mechanism | Cell Type/Model | Key Findings |

|---|---|---|---|

| Antitumor | Induces apoptosis via caspase activation | OSCC | Increased active caspases; altered BAX/BCL-2 ratio |

| Inhibits PI3K/AKT signaling | U937 leukemia | Significant tumor growth suppression in vivo | |

| Anti-inflammatory | Inhibits cytokine production | RAW 264.7 macrophages | Reduced inflammatory markers |

| Modulates NF-κB pathway | Various | Suppressed nuclear translocation of NF-κB |

Propiedades

IUPAC Name |

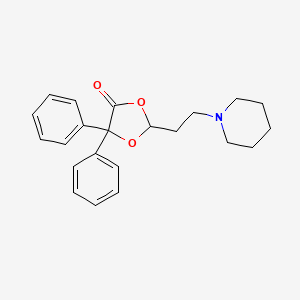

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUDONPFZKWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18174-58-8 (mono-hydrochloride) | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865113 | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23744-24-3 | |

| Record name | Pipoxolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.